![molecular formula C17H14ClN3OS2 B2592231 N-(2-chlorobenzyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864916-82-5](/img/structure/B2592231.png)
N-(2-chlorobenzyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide
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Description
N-(2-chlorobenzyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as CBPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBPTA is a thiadiazole derivative that has been extensively studied for its biological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Antioxidant Activity
The compound’s antioxidant potential makes it a subject of interest. Researchers have synthesized derivatives of this compound and evaluated their antioxidant activity. These derivatives were prepared by condensation reactions between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives. Notably, compounds 3j, 3a, and 3k demonstrated remarkable antioxidant activity at low concentrations. The attachment of halogens in the phenyl ring appears to enhance their efficacy as antioxidant agents .
Antimicrobial and Anticancer Properties
Efforts have been made to combat drug resistance by pathogens and cancer cells. Newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives , which share structural similarities with our compound of interest, have been investigated for their pharmacological activities. These derivatives may hold promise in antimicrobial and anticancer therapies .
Indole Derivatives in General
The indole framework, to which our compound belongs, is widely distributed in both natural and synthetic compounds. Indole derivatives exhibit diverse biological activities, including anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, and antihypertensive properties. Researchers continue to explore novel indole derivatives due to their dynamic properties and potential therapeutic applications .
Chelating Agents
Amide compounds, including our compound, are found in many naturally occurring substances. Their analogues have received attention for their high chemotherapeutic profiles. As chelating agents, they may play a role in metal ion coordination and related applications .
Other Pharmacological Activities
While not directly studied for our compound, indole derivatives in general have shown activity in various areas, such as antimalarial, anti-HIV, anti-diabetic, and insecticidal properties. Researchers continue to explore their potential in diverse therapeutic contexts .
Analgesic Activity
Although specific data on our compound’s analgesic properties are scarce, indole derivatives have been investigated for their pain-relieving effects. Further research could shed light on its potential as an analgesic agent .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c18-14-9-5-4-8-13(14)10-19-15(22)11-23-17-20-16(21-24-17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWCEGOBRFBNTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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